molecular formula C13H26O5 B13950160 2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran CAS No. 60664-55-3

2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran

Cat. No.: B13950160
CAS No.: 60664-55-3
M. Wt: 262.34 g/mol
InChI Key: WAIRCAVHNPYSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran is a chemical compound with the molecular formula C11H22O5 It is a derivative of tetrahydrofuran, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with diethyl ether in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxytetrahydrofuran: A similar compound with methoxy groups instead of ethoxy groups.

    2,5-Diethoxytetrahydrofuran: Another derivative with two ethoxy groups but without the diethoxymethyl substitution.

Uniqueness

2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Properties

CAS No.

60664-55-3

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

2-(diethoxymethyl)-2,5-diethoxyoxolane

InChI

InChI=1S/C13H26O5/c1-5-14-11-9-10-13(18-11,17-8-4)12(15-6-2)16-7-3/h11-12H,5-10H2,1-4H3

InChI Key

WAIRCAVHNPYSNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(O1)(C(OCC)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.